molecular formula C9H14F3NO4 B2865653 (E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid CAS No. 2460763-66-8

(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2865653
CAS No.: 2460763-66-8
M. Wt: 257.209
InChI Key: SDWJCKOOMSTHMP-WGCWOXMQSA-N
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Description

Trifluoroacetic acid (TFA) is a strong organic monocarboxylic acid. It is a fuming, colorless liquid that is miscible with water, ether, acetone, ethanol, benzene, hexane, and carbon .


Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .


Molecular Structure Analysis

The chemical formula of TFA is CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .


Chemical Reactions Analysis

TFA is a strong acid and attacks many metals. A 30% solution of hydrogen peroxide in TFA is often used to destructively oxidize aromatic rings in preference to the side chains .


Physical and Chemical Properties Analysis

TFA has a molar mass of 114.023 g·mol−1. It has a density of 1.489 g/cm3 at 20 °C. Its melting point is −15.4 °C and boiling point is 72.4 °C. It is soluble in water and has a vapor pressure of 0.0117 bar at 20 °C .

Scientific Research Applications

Applications in Analytical Chemistry

Enhancing LC-MS Sensitivity

Trifluoroacetic acid (TFA) is widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of basic compounds due to its ability to improve peak shape and resolution. However, TFA can suppress electrospray ionization (ESI) signals. Studies have proposed methods to mitigate TFA's signal suppression effect, enhancing LC-MS sensitivity for bioanalysis without compromising chromatographic integrity (Shou & Naidong, 2005), (Kuhlmann et al., 1995).

Ion-Pair Chromatography

Research into the use of perfluoroalkyl carboxylic acids, including TFA, as ion-pairing agents in chromatography highlights their role in achieving the complete separation of underivatized protein amino acids. These studies demonstrate the versatility of TFA in analytical methodologies, especially in gradient elution mode for the analysis of polar compounds (Chaimbault et al., 2000).

Chemical Synthesis and Catalysis

Catalyzing Prins Cyclizations

Trifluoroacetic acid has been shown to efficiently catalyze Prins cyclizations of enol ethers, leading to the formation of tetrahydropyrans with significant yields and stereoselectivities. This illustrates TFA's role as a catalyst in synthetic organic chemistry, facilitating the synthesis of complex organic structures (Hart & Bennett, 2003).

Biochemical Analysis and Peptide Research

Protein and Peptide Chromatography

TFA is employed in gel permeation chromatography of proteins and peptides, where it acts as a solvent that provides sharp elution peaks. The elution volume of polypeptides in TFA-based solvents is influenced by both molecular weight and the number of formal charges per molecule, indicating TFA's utility in the separation based on charge and size (Irvine & Shaw, 1986).

Safety and Hazards

TFA is highly corrosive and toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes. It is advised to use only outdoors or in a well-ventilated area and avoid any skin contact .

Properties

IUPAC Name

(E)-7-aminohept-2-enoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c8-6-4-2-1-3-5-7(9)10;3-2(4,5)1(6)7/h3,5H,1-2,4,6,8H2,(H,9,10);(H,6,7)/b5-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWJCKOOMSTHMP-WGCWOXMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC=CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C/C=C/C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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